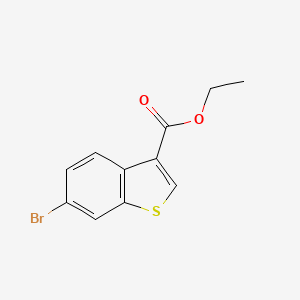

Ethyl 6-bromo-1-benzothiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLGDYGGGGODRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-bromo-1-benzothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-bromo-1-benzothiophene-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document delves into the core chemical and physical properties of the compound, outlines detailed protocols for its synthesis and characterization, and explores its reactivity and potential applications, particularly as a precursor for pharmacologically active agents. The benzothiophene scaffold is a well-established pharmacophore, and this brominated derivative offers a versatile platform for further chemical modification, making it a valuable intermediate in the discovery of novel therapeutics. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis and drug development.

Introduction and Significance

The 1-benzothiophene ring system is a privileged heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal core for designing molecules that can effectively bind to biological targets. Benzothiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects[1][2].

This compound emerges as a particularly valuable intermediate within this class. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity. The ethyl carboxylate group at the 3-position provides another site for modification, such as conversion to amides or other functional groups, or it can act as a key pharmacophoric feature itself. Recent research into related benzo[b]thiophene-3-carboxylic acid derivatives has highlighted their potential as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion[3][4]. This underscores the potential of this compound as a key starting material for the development of novel anticancer therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and further research.

Chemical Identity and Physical Properties

The core identity and known physical properties of this compound are summarized in the table below. It is important to note that as a specialized research chemical, extensive physical property data such as a specific melting or boiling point is not widely published in readily accessible literature.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 946427-88-9 | [5] |

| Molecular Formula | C₁₁H₉BrO₂S | [5] |

| Molecular Weight | 285.16 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not reported in available literature. | - |

| Solubility | Expected to be soluble in common organic solvents like DCM, Ethyl Acetate, and THF. | Inferred[6] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. While a complete, published dataset for this specific molecule is scarce, the following represents expected and reported spectral characteristics based on its structure and data from closely related analogs[7][8].

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a primary tool for structural elucidation. A spectrum for this compound is available, providing key diagnostic signals[5].

-

Aromatic Protons: Signals corresponding to the protons on the benzothiophene ring system are expected in the aromatic region (δ 7.0-8.5 ppm). The bromine at the 6-position will influence the splitting patterns and chemical shifts of the protons on the benzene ring.

-

Thiophene Proton: A characteristic singlet for the proton at the 2-position of the benzothiophene ring is expected.

-

Ethyl Ester Protons: A quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) are characteristic signals for the ethyl ester moiety, typically found in the upfield region of the spectrum.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected around δ 160-165 ppm[7].

-

Aromatic & Thiophene Carbons: Multiple signals in the δ 120-140 ppm range corresponding to the carbons of the fused ring system. The carbon bearing the bromine atom (C-6) will be influenced by the halogen's electronic effects.

-

Ethyl Ester Carbons: Signals for the -CH₂- (around δ 60 ppm) and -CH₃ (around δ 14 ppm) of the ethyl group are expected[7].

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ is characteristic of the ester carbonyl group[8].

-

C-O Stretch: A band in the region of 1200-1300 cm⁻¹ corresponding to the C-O single bond of the ester.

-

Aromatic C-H & C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

C-Br Stretch: A weaker absorption in the lower frequency region (fingerprint region) of the spectrum.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values would be around 284 and 286.

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OEt, 45 Da) or the entire ester group.

-

Synthesis and Purification

The synthesis of this compound can be approached as a two-stage process: first, the construction of the core 6-bromobenzo[b]thiophene-3-carboxylic acid, followed by its esterification.

Synthesis Pathway Overview

A logical and experimentally supported pathway involves the synthesis of the carboxylic acid precursor followed by a standard esterification reaction.

Sources

- 1. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester(946427-88-9) 1H NMR [m.chemicalbook.com]

- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Ethyl 6-bromo-1-benzothiophene-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth analysis of ethyl 6-bromo-1-benzothiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its molecular structure, synthesis, spectroscopic characterization, and its potential as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in benzothiophene derivatives.

Introduction to the Benzothiophene Scaffold

Benzothiophene is an aromatic organic compound consisting of a benzene ring fused to a thiophene ring.[1] This bicyclic heteroaromatic system is a key structural motif in a wide array of biologically active molecules and approved pharmaceutical agents.[1][2][3] The benzothiophene core is found in drugs such as the selective estrogen receptor modulator (SERM) Raloxifene, used for osteoporosis prevention, and the 5-lipoxygenase inhibitor Zileuton, for treating asthma.[2] The structural versatility and broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, make benzothiophene derivatives a fertile ground for drug discovery.[1][3][4]

This compound, the subject of this guide, incorporates several key features that make it a valuable building block in medicinal chemistry. The bromine atom at the 6-position serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The ethyl carboxylate group at the 3-position can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, enabling the exploration of structure-activity relationships.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of a chemical compound is a thorough characterization of its physical and chemical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 946427-88-9 |

| Molecular Formula | C₁₁H₉BrO₂S[5] |

| Molecular Weight | 285.16 g/mol |

| SMILES | C12=CC(Br)=CC=C1C(C(OCC)=O)=CS2[5] |

| InChIKey | POLGDYGGGGODRD-UHFFFAOYSA-N[5] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 6-bromo-1-benzothiophene-3-carboxylic acid. This transformation is a fundamental reaction in organic chemistry, and several methods can be employed.

Synthesis Workflow

The overall synthetic strategy is a two-step process starting from commercially available materials, involving the formation of the benzothiophene core followed by esterification.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol outlines a standard Fischer esterification, a reliable and cost-effective method for this transformation.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-1-benzothiophene-3-carboxylic acid (1.0 eq).

-

Add an excess of anhydrous ethanol (20-50 eq), which serves as both the reactant and the solvent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.05-0.1 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux with continuous stirring. The elevated temperature increases the reaction rate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. A typical reaction time is 4-12 hours.

Step 3: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Structural Elucidation and Characterization

The unambiguous identification of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.[6][7]

Spectroscopic Data

| Technique | Observed Data / Expected Peaks |

| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm, a quartet for the -OCH₂- protons around δ 4.4 ppm, and a triplet for the -CH₃ protons around δ 1.4 ppm.[5] |

| ¹³C NMR | Carbonyl carbon signal around δ 160-165 ppm, aromatic carbons between δ 120-140 ppm, methylene carbon (-OCH₂-) around δ 60-65 ppm, and the methyl carbon (-CH₃) around δ 14-15 ppm. |

| FT-IR (cm⁻¹) | Strong C=O stretch of the ester at ~1710-1730 cm⁻¹, C-O stretch at ~1250-1300 cm⁻¹, and aromatic C-H and C=C stretches. |

| Mass Spec (MS) | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

The provided ¹H NMR spectrum for Ethyl 6-bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester confirms the presence of the ethyl ester group and the aromatic protons of the benzothiophene core.[5]

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of this compound is dominated by the bromine substituent and the ethyl ester functionality, making it a versatile intermediate in organic synthesis.

Key Reactions

-

Suzuki-Miyaura Coupling: The bromine atom at the 6-position is amenable to palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids or esters. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the exploration of the chemical space around the benzothiophene scaffold.

-

Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to form amides. This is a common strategy in drug discovery to modulate properties such as solubility, cell permeability, and target binding.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, providing another point for diversification.

Potential as a Scaffold in Drug Discovery

The benzothiophene core is a privileged scaffold in medicinal chemistry.[3][4] Derivatives have shown a wide range of biological activities, and this compound is a key starting material for the synthesis of novel drug candidates.

Caption: Role of the scaffold in a typical drug discovery pipeline.

The brominated benzothiophene core has been specifically utilized in the development of agents targeting various diseases. For instance, brominated benzothiophene derivatives have been investigated as anticonvulsant agents.[1] The ability to systematically modify the 6-position allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of lead optimization in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis, well-defined spectroscopic signature, and multiple points for chemical diversification make it an attractive starting material for medicinal chemists. The proven track record of the benzothiophene scaffold in approved drugs and clinical candidates further underscores the potential of derivatives of this compound to address a range of unmet medical needs.

References

- Vertex AI Search. (2024-10-30).

- Vertex AI Search. (2024-10-30). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing).

- The Royal Society of Chemistry.

- Vertex AI Search. (2024-10-30).

- The Royal Society of Chemistry.

- Ningbo Inno Pharmchem Co., Ltd. (2023-07-25).

- Smolecule.

-

MDPI. (2024-07-29). Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation.

- ResearchGate.

- Books. (2024-07-24).

- International Journal of Pharmaceutical Sciences. (2024-06-10). Benzothiophene: Assorted Bioactive Effects.

- Bentham Science. (2024-06-03).

- National Institutes of Health. (2024-09-11).

-

Molbase. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7. [Link]

- Google Patents.

- Guidechem.

- Marcel Dekker, Inc. (1985).

- PubChem.

- American Chemical Society. (2022-03-25).

- ResearchGate. (2025-08-07).

- Organic Chemistry Portal. Benzothiophene synthesis.

- Royal Society of Chemistry. (2016).

- Chemsrc. (2025-08-25).

- PubMed Central. Therapeutic importance of synthetic thiophene - PMC.

- MDPI.

- ResearchGate.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. malayajournal.org [malayajournal.org]

- 3. books.rsc.org [books.rsc.org]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester(946427-88-9) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

- 7. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Ethyl 6-bromo-1-benzothiophene-3-carboxylate CAS number

An In-Depth Technical Guide to Ethyl 6-bromo-1-benzothiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. The document elucidates its fundamental physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, and explores its reactivity and strategic applications in drug discovery. Emphasis is placed on the rationale behind experimental design and the compound's role as a versatile intermediate for creating complex molecular architectures, particularly in the development of targeted therapeutics. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this important scaffold.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives represent a privileged class of sulfur-containing heterocyclic compounds. They are isosteres of indole, a ubiquitous motif in biologically active molecules. This structural similarity allows benzothiophene derivatives to interact with a wide array of biological targets, often with modulated or novel activities. The scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs and clinical candidates with applications spanning oncology, and anti-inflammatory, antimicrobial, and antiviral therapies[1][2]. The strategic introduction of functional groups, such as the bromine atom and ethyl ester in the title compound, provides synthetic handles for diversification, making it an exceptionally valuable starting material for library synthesis and lead optimization campaigns.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid under standard conditions. Its key properties are summarized below, providing essential data for reaction planning and analytical characterization.

| Property | Value | Source |

| CAS Number | 946427-88-9 | [3] |

| Molecular Formula | C₁₁H₉BrO₂S | |

| Molecular Weight | 285.16 g/mol | [3] |

| Purity | Typically ≥97% | [3] |

| Appearance | White to pale yellow solid | [4] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF) | General chemical knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances | [5] |

Synthesis and Mechanistic Insights

The construction of the benzothiophene core is a critical aspect of its chemistry. While several methods exist, modern approaches often favor transition-metal-catalyzed reactions for their efficiency and functional group tolerance.

Palladium-Catalyzed Carbonylative Cyclization

A highly effective method for synthesizing benzothiophene-3-carboxylic esters involves the palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes.[6] This approach is notable for its atom economy, utilizing carbon monoxide as a C1 building block to form the ester moiety directly.

Mechanism Rationale: The reaction is catalyzed by a PdI₂/KI system. The potassium iodide is not merely a spectator; it facilitates the catalytic cycle and stabilizes the active palladium species. The process involves the oxidative addition of the palladium catalyst to the substrate, followed by insertion of carbon monoxide and subsequent reductive elimination to form the heterocyclic product. Oxygen from the air often serves as the terminal oxidant to regenerate the active Pd(II) catalyst, making the process highly efficient.[6]

Caption: Palladium-catalyzed carbonylative cyclization workflow.

Detailed Experimental Protocol: Synthesis via Esterification

A more direct and frequently used laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid. This method is reliable and leverages commercially available starting materials.

Protocol: Synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (an isomer, but the protocol is directly adaptable for the 6-bromo target by starting with 6-bromobenzo[b]thiophene-3-carboxylic acid).

-

Reaction Setup: To a round-bottom flask, add 6-bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.), 4-Dimethylaminopyridine (DMAP, 4.0 equiv.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.0 equiv.).[7]

-

Scientist's Note: EDCI is a water-soluble carbodiimide used to activate the carboxylic acid for amide or ester formation. DMAP serves as a nucleophilic catalyst to accelerate the reaction. An excess is used to drive the reaction to completion.

-

-

Solvent Addition: Add anhydrous Dichloromethane (DCM, approx. 3 mL per mmol of acid) to the flask. Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and pre-activation.

-

Esterification: Add anhydrous ethanol (a slight excess, e.g., 1.5-2.0 equiv.) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or TLC-Mass Spectrometry (TLC-MS) until the starting carboxylic acid is consumed (typically 6-8 hours).[7]

-

Workup: Upon completion, remove the solvent under reduced pressure. Add dilute hydrochloric acid (e.g., 1M HCl) to the residue to neutralize any remaining base.

-

Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc, 3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Reactivity and Strategic Applications in Drug Discovery

The utility of this compound lies in the orthogonal reactivity of its functional groups, which allows for sequential and site-selective modifications.

Key Reactive Sites:

-

C6-Bromine Atom: This site is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).

-

C3-Ethyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into amides via aminolysis. This is particularly useful for creating derivatives that can form critical hydrogen bonds with protein targets.

-

Benzothiophene Ring: The electron-rich thiophene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups.[8]

Application Workflow: Intermediate for RhoA/ROCK Pathway Inhibitors

Recent research has highlighted the use of this scaffold in developing anticancer agents that target the RhoA/ROCK signaling pathway, which is implicated in tumor cell proliferation and metastasis.[7] The synthesis of these inhibitors exemplifies the strategic use of the title compound.

Caption: Synthetic workflow from the title compound to a target inhibitor.

In this workflow, the C6-bromo position is first functionalized via a Suzuki coupling to install a pyrazole moiety.[7] Subsequently, the ethyl ester at the C3 position is hydrolyzed to the carboxylic acid, which is then coupled with various amines to generate a library of carboxamide derivatives. This systematic approach allows for the fine-tuning of the molecule's properties to enhance its inhibitory activity against the target protein.[7][9]

Spectroscopic Characterization (Predicted)

While a specific spectrum is not provided, the expected NMR signals for this compound can be predicted based on its structure.

-

¹H NMR:

-

A triplet around 1.4 ppm (3H) and a quartet around 4.4 ppm (2H) corresponding to the ethyl ester group (CH₃ and OCH₂).

-

A singlet in the aromatic region (around 8.0-8.5 ppm) for the proton at the C2 position.

-

Three protons on the benzene ring, likely appearing as a doublet, a doublet of doublets, and another doublet between 7.3 and 8.0 ppm, consistent with the 6-bromo substitution pattern.

-

-

¹³C NMR:

-

Signals for the ethyl group around 14 ppm (CH₃) and 61 ppm (OCH₂).

-

A carbonyl carbon signal around 164 ppm.

-

Multiple signals in the aromatic region (120-140 ppm) for the carbons of the benzothiophene core, including a signal for the carbon bearing the bromine atom.

-

Spectroscopic data for structurally similar compounds can be found in the literature to support these assignments.[6][7]

Safety and Handling

This compound should be handled by personnel trained in chemical laboratory procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Potential combustion products include carbon monoxide, sulfur oxides, and hydrogen bromide.[5]

Always consult the material safety data sheet (MSDS) from the supplier before use.

Conclusion

This compound is a high-value synthetic intermediate, prized for its well-defined structure and versatile reactivity. Its utility is firmly established in the field of medicinal chemistry, where it serves as a foundational scaffold for the synthesis of targeted therapeutics. The ability to selectively modify both the C6 and C3 positions through robust and predictable chemical transformations ensures its continued relevance in the discovery and development of novel bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program leveraging this powerful molecular building block.

References

-

Chemsrc. (2025). CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]

-

Scheme 4: Synthesis of ethyl 2-substituted-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate derivatives 11 and 12. (n.d.). Retrieved from [Link]

-

Rossi, R., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 87(8), 5533-5544. Retrieved from [Link]

-

Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate. Retrieved from [Link]

-

Shavaleev, N. M. (2021). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 57(6), 527-529. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate. Retrieved from [Link]

-

Wang, S., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Chemical Communications, 52(76), 11423-11425. Retrieved from [Link]

-

ChemBK. (2024). 6-bromo-1-benzothiophene. Retrieved from [Link]

-

Svoboda, J., et al. (2009). Reactivity of[3]Benzothieno[3,2-b][3]benzothiophene — Electrophilic and Metalation Reactions. Collection of Czechoslovak Chemical Communications, 74(1), 115-132. Retrieved from [Link]

-

Al-Tel, T. H. (2009). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 74(19), 7595-7598. Retrieved from [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Retrieved from [Link]

-

Alam, M. A., et al. (2016). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 3(3), 263-274. Retrieved from [Link]

-

Mara, B., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]

-

Gryba, M., et al. (2023). Modulation of Properties in[3]Benzothieno[3,2-b][3]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 28(15), 5816. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate | Chemsrc [chemsrc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Starting materials for Ethyl 6-bromo-1-benzothiophene-3-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 6-bromo-1-benzothiophene-3-carboxylate: A Starting Materials Perspective

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiophene scaffold is a core motif in numerous pharmacologically active agents.[1] This document, intended for researchers, chemists, and drug development professionals, offers an in-depth exploration of the primary synthetic strategies, with a critical focus on the selection and rationale behind the choice of starting materials. We will dissect two major routes: a classical approach commencing with a substituted anthranilic acid derivative via diazotization and a modern palladium-catalyzed carbonylative cyclization. Each section provides detailed, step-by-step protocols, discusses the causality behind experimental choices, and presents quantitative data to inform process optimization.

Introduction

The benzo[b]thiophene ring system is a privileged heterocyclic scaffold found in a variety of natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1] this compound serves as a versatile intermediate, where the bromine atom at the C-6 position provides a reactive handle for further molecular diversification through cross-coupling reactions, and the ethyl carboxylate at the C-3 position allows for modifications such as amidation. This guide elucidates the most practical and efficient methods for its synthesis, moving from retrosynthetic logic to detailed experimental execution.

Chapter 1: Retrosynthetic Analysis and Core Strategies

A retrosynthetic analysis of the target molecule reveals several potential disconnections. The most logical approaches involve forming the thiophene ring onto a pre-functionalized benzene core. This leads to two primary strategies: (1) building the thiophene ring from a 4-bromo-2-aminobenzene precursor, and (2) constructing the ring from a 4-bromo-2-mercaptophenyl derivative or its synthetic equivalent.

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Synthesis via Diazotization of an Anthranilic Acid Derivative

This classical route offers a reliable pathway using readily available starting materials. The strategy hinges on the conversion of a primary aromatic amine to a diazonium salt, which is then displaced to install the necessary sulfur functionality for the subsequent cyclization.

Starting Material Focus: 2-Amino-4-bromobenzoic Acid.

Rationale: 2-Amino-4-bromobenzoic acid is a commercially available and versatile building block.[2][3][4] Its amino and carboxylic acid groups provide orthogonal reactivity. The amino group is ideal for diazotization, a well-established transformation in aromatic chemistry, while the carboxylic acid can be easily esterified.[5][6][7]

Synthetic Workflow

Caption: Workflow for synthesis from 2-Amino-4-bromobenzoic acid.

Experimental Protocols

Step 1: Esterification of 2-Amino-4-bromobenzoic Acid

-

Procedure: To a solution of 2-amino-4-bromobenzoic acid (1 equivalent) in absolute ethanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) or thionyl chloride (1.2 equivalents) at 0 °C. Heat the mixture to reflux for 12-24 hours, monitoring by TLC. After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-amino-4-bromobenzoate.[8]

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Refluxing drives the equilibrium towards the ester product by removing the water formed.

Step 2 & 3: Diazotization and Sandmeyer Reaction

-

Procedure: Suspend ethyl 2-amino-4-bromobenzoate (1 equivalent) in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.[7][9] Stir for 30 minutes. In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and add it to the cold diazonium salt solution. Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.

-

Causality: Nitrous acid, generated in situ from sodium nitrite and HCl, reacts with the primary amine to form a diazonium salt.[9][10] This salt is a superb leaving group (N₂) and can be displaced by various nucleophiles. The Sandmeyer reaction, or a related variant, uses a copper(I) catalyst to facilitate the substitution of the diazonium group.[11][12] Using a xanthate introduces the sulfur atom required for the next step.

Step 4: Cyclization to form the Benzothiophene Core

-

Procedure: The crude thioether intermediate from the previous step is heated in a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at elevated temperatures (e.g., 80-120 °C). The reaction is monitored by TLC. Upon completion, the mixture is poured onto ice and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.

-

Causality: The strong acid protonates the ester carbonyl, and the resulting electrophilic center is attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation type) reaction, leading to the formation of the thiophene ring.

| Reagent/Condition | Purpose | Typical Values |

| Diazotization Temp. | Stabilize diazonium salt | 0 - 5 °C |

| NaNO₂ (equivalents) | Diazotizing agent | 1.0 - 1.1 |

| Sulfur Nucleophile | Introduce sulfur atom | Potassium Ethyl Xanthate |

| Cyclization Acid | Promote intramolecular cyclization | Polyphosphoric Acid (PPA) |

Chapter 3: Synthesis via Palladium-Catalyzed Carbonylative Cyclization

Modern synthetic chemistry offers more elegant and efficient routes. Palladium-catalyzed reactions, in particular, allow for the construction of complex heterocyclic systems with high atom economy and functional group tolerance.[13] A powerful strategy for this target involves the carbonylative cyclization of a 2-alkynylthioanisole precursor.[14][15]

Starting Material Focus: 2-Iodo-4-bromothioanisole and Ethyl Propiolate.

Rationale: This convergent approach builds complexity rapidly. 2-Iodo-4-bromothioanisole contains the pre-installed bromine and a methylthio group, which will become the sulfur of the benzothiophene. The iodine provides a handle for palladium-catalyzed cross-coupling. Ethyl propiolate is a simple C3 building block that introduces the atoms required for the C2, C3, and the ethyl carboxylate group of the final product.

Synthetic Workflow

Caption: Workflow for Pd-catalyzed carbonylative cyclization.

Experimental Protocol

Step 1 & 2: One-Pot Sonogashira Coupling and Carbonylative Cyclization

-

Procedure: A more advanced approach involves a palladium-catalyzed oxidative cyclization-alkoxycarbonylation. A stainless-steel autoclave is charged with the starting methyl(2-alkynyl-5-bromophenyl)sulfane (1 equivalent), PdI₂ (e.g., 5 mol%), and KI (2.5 equivalents) in an alcohol solvent like ethanol (which also acts as a reactant).[14][15] The autoclave is pressurized with carbon monoxide (CO) and air (as the source of O₂), and heated. The reaction progress is monitored by GC-MS. After completion, the vessel is cooled, the pressure is released, and the solvent is removed under vacuum. The residue is then purified by column chromatography.

-

Causality: This elegant reaction proceeds through a cascade mechanism. The palladium catalyst first coordinates to the alkyne. This is followed by an intramolecular nucleophilic attack of the sulfur atom onto the activated alkyne (heterocyclization). Subsequent insertion of carbon monoxide (carbonylation) and reductive elimination with ethanol yields the final ethyl ester product, regenerating the active Pd(II) catalyst via oxidation by air.[15] The iodide from KI is crucial for the stability and reactivity of the catalytic system.

| Parameter | Role | Typical Conditions |

| Catalyst | Facilitates C-C and C-S bond formation | PdI₂ or PdCl₂(PPh₃)₂ |

| Ligand/Additive | Stabilizes catalyst, promotes activity | KI |

| Carbon Source | Provides C3-carbonyl group | Carbon Monoxide (CO) gas |

| Solvent/Reagent | Forms the ethyl ester | Ethanol |

| Oxidant | Regenerates the active catalyst | O₂ (from Air) |

| Temperature | Reaction rate control | 80 - 120 °C |

Conclusion

The synthesis of this compound can be approached through multiple effective pathways. The classical route, starting from 2-amino-4-bromobenzoic acid, is robust and relies on well-understood, traditional transformations like diazotization. It is advantageous when starting material cost and availability are primary concerns. In contrast, the modern palladium-catalyzed carbonylative cyclization offers a more elegant and efficient route with higher atom economy, starting from a suitably substituted thioanisole. The choice of synthesis will ultimately depend on the specific constraints of the research or development environment, including scale, available equipment (e.g., high-pressure reactors), and desired purity profiles. Both routes underscore the importance of strategic starting material selection in achieving the efficient construction of this valuable heterocyclic intermediate.

References

-

Title: Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics Source: Scirp.org URL: [Link]

-

Title: Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions Source: ResearchGate URL: [Link]

-

Title: Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics Source: Scirp.org URL: [Link]

-

Title: Synthesis of ethyl 2-amino-4-bromobenzoate Source: PrepChem.com URL: [Link]

-

Title: Recent developments in synthetic methods for benzo[b]heteroles Source: RSC Publishing URL: [Link]

-

Title: A green chemistry approach to gewald reaction Source: Der Pharma Chemica URL: [Link]

-

Title: Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles Source: ACS Publications URL: [Link]

-

Title: (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics Source: ResearchGate URL: [Link]

-

Title: Gewald reaction Source: Wikipedia URL: [Link]

-

Title: Fiesselmann thiophene synthesis Source: Wikipedia URL: [Link]

-

Title: Top Uses of 2-Amino-4-Bromobenzoic Acid in Chemical Synthesis Source: Amadis Chemical URL: [Link]

-

Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

-

Title: Exploring 2-Amino-4-Bromobenzoic Acid: Properties and Applications Source: Medium URL: [Link]

-

Title: Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Diazotisation Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization Source: American Chemical Society URL: [Link]

-

Title: 14.4: Diazotization of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC Source: National Institutes of Health URL: [Link]

Sources

- 1. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 6. scirp.org [scirp.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 6-bromo-1-benzothiophene-3-carboxylate: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-1-benzothiophene-3-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. Its benzothiophene core is a key structural motif in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities. The strategic placement of a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position provides versatile handles for further synthetic modification, making it a valuable building block in the development of novel therapeutic agents and functional organic materials.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in subsequent chemical transformations. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, offering field-proven insights for researchers actively engaged with this compound.

Molecular Structure and Key Features

A foundational understanding of the molecular architecture is essential before interpreting its spectroscopic signatures.

Figure 1: Molecular Structure of this compound.

Spectroscopic Data Summary

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 1H | H-4 |

| ~7.9 - 7.7 | d | 1H | H-7 |

| ~7.6 - 7.4 | dd | 1H | H-5 |

| ~8.1 | s | 1H | H-2 |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-4, H-5, H-7, H-2): The protons on the benzothiophene ring system are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents.

-

H-4: This proton is adjacent to the electron-withdrawing bromine atom and is expected to be the most downfield of the benzene ring protons. It should appear as a doublet due to coupling with H-5.

-

H-7: This proton is also on the benzene ring and its chemical shift will be influenced by the fused thiophene ring. It is expected to be a doublet due to coupling with H-5.

-

H-5: This proton will be split into a doublet of doublets by its neighbors, H-4 and H-7.

-

H-2: The proton on the thiophene ring is typically a singlet in 3-substituted benzothiophenes and is expected to be in the downfield aromatic region.

-

-

Ethyl Ester Protons (-OCH₂CH₃):

-

The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom and will appear as a quartet around δ 4.4 ppm due to coupling with the three methyl protons.

-

The methyl protons (-CH₃) will appear as a triplet around δ 1.4 ppm due to coupling with the two methylene protons.

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (ester) |

| ~140 - 120 | Aromatic & Thiophene Carbons |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically around δ 163 ppm.

-

Aromatic and Thiophene Carbons: The eight carbons of the benzothiophene ring system will resonate in the δ 120-140 ppm region. The carbon attached to the bromine atom (C-6) will be influenced by the halogen's electronegativity and heavy atom effect. Quaternary carbons will generally show weaker signals.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will appear around δ 61 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, around δ 14 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 285/287 | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |

| 240/242 | [M - OCH₂CH₃]⁺ |

| 212/214 | [M - COOCH₂CH₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The most crucial piece of information is the molecular ion peak ([M]⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 285 (for ⁷⁹Br) and 287 (for ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the entire ethyl carboxylate group (-COOCH₂CH₃, 73 Da).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Data (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~850-800 | Strong | C-H bend (aromatic, out-of-plane) |

| ~700-600 | Medium | C-Br stretch |

Interpretation and Rationale:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption band around 1720 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

Aromatic and Aliphatic C-H Stretches: Absorptions for aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

C-O Stretch: A strong band corresponding to the C-O stretch of the ester will be present in the fingerprint region, typically around 1250 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the spectrum.

Conclusion

The spectroscopic characterization of this compound is fundamental for its application in research and development. This guide provides a detailed framework for the acquisition and interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectra. While experimental data is not widely published, the expected spectral features outlined herein, based on established chemical principles, offer a robust reference for scientists working with this important synthetic intermediate. Rigorous spectroscopic analysis remains the cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of compounds destined for further investigation.

References

Due to the lack of specific published spectral data for this compound, this section would typically include citations to relevant spectroscopic databases, synthesis papers that include characterization, and general organic chemistry and spectroscopy textbooks. For the purpose of this illustrative guide, specific URLs cannot be provided.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

- PubChem Compound Database. National Center for Biotechnology Information, U.S. National Library of Medicine.

Introduction: The Strategic Importance of Bromo-benzothiophene Esters in Medicinal Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of Bromo-benzothiophene Esters

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in drug discovery, forming the core of numerous therapeutic agents. Its rigid, planar structure and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry. The strategic introduction of specific functional groups onto this scaffold is a key tactic for modulating physicochemical properties and biological activity.

This guide focuses on a particularly valuable class of derivatives: bromo-benzothiophene esters . The incorporation of a bromine atom provides a reactive handle, pivotal for constructing more complex molecular architectures through modern cross-coupling reactions. Simultaneously, the ester functional group serves as a versatile modulator of properties such as polarity, solubility, and metabolic stability, and can act as a precursor for other functionalities like carboxylic acids or amides.

For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, properties, and reactivity of these building blocks is paramount. This document provides a comprehensive overview, grounded in established scientific principles and experimental evidence, to empower the rational design and synthesis of novel therapeutics.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of bromo-benzothiophene esters can be approached through several strategic pathways, the choice of which is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent methods involve either late-stage bromination of an existing benzothiophene ester or the construction of the heterocyclic ring from appropriately substituted precursors.

A highly efficient and modern approach involves the palladium-catalyzed oxidative cyclization and alkoxycarbonylation of 2-(methylthio)phenylacetylenes.[1][2][3] This method is notable for its atom economy and ability to generate the desired ester functionality directly as part of the ring-forming process. The reaction proceeds under aerobic conditions using a simple Palladium Iodide/Potassium Iodide (PdI₂/KI) catalytic system, with carbon monoxide serving as the C1 source for the ester group.[3] The versatility of this reaction allows for the incorporation of a bromine atom on the starting phenylacetylene, leading to the formation of bromo-substituted benzothiophene esters in good to high yields.[1][2]

Experimental Protocol: Palladium-Catalyzed Synthesis of Methyl 6-bromo-2-phenylbenzo[b]thiophene-3-carboxylate

This protocol is adapted from established palladium-catalyzed carbonylative cyclization methodologies.[1][2][3] The causality behind this choice lies in its high efficiency and functional group tolerance, which are critical in complex molecule synthesis. The self-validating nature of this protocol is ensured by rigorous purification and subsequent analytical characterization to confirm the structure and purity of the product.

Step 1: Preparation of the Starting Material The synthesis begins with the Sonogashira coupling of a suitable 1-bromo-4-fluoro-2-iodobenzene with phenylacetylene, followed by nucleophilic substitution with sodium thiomethoxide to yield the (4-bromo-2-(phenylethynyl)phenyl)(methyl)sulfane precursor.

Step 2: Oxidative Cyclization and Alkoxycarbonylation

-

Vessel Preparation : A high-pressure stainless-steel autoclave is charged with (4-bromo-2-(phenylethynyl)phenyl)(methyl)sulfane (1.0 mmol), Palladium(II) iodide (PdI₂, 0.05 mmol, 5 mol%), and Potassium Iodide (KI, 2.5 mmol).

-

Solvent Addition : Anhydrous methanol (50 mL) is added as both the solvent and the nucleophile for ester formation. The use of an alcohol as the solvent directly incorporates the corresponding alkoxy group into the final ester product.

-

Pressurization : The autoclave is sealed, purged several times with carbon monoxide (CO), and then pressurized to 30 atm with CO. The pressure is then adjusted to 40 atm with compressed air (providing a 4:1 CO/air mixture). The presence of oxygen from the air is crucial for reoxidizing the Pd(0) species back to the active Pd(II) catalyst, thus ensuring catalytic turnover.[3]

-

Reaction : The mixture is heated to 80°C and stirred vigorously for 24 hours. The temperature is chosen to ensure a sufficient reaction rate without promoting significant side reactions.

-

Work-up : After cooling to room temperature and carefully venting the gases, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure.

-

Purification : The residue is redissolved in dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 6-bromo-2-phenylbenzo[b]thiophene-3-carboxylate.

Workflow for Palladium-Catalyzed Synthesis

Caption: Major reaction pathways for bromo-benzothiophene esters.

Applications in Drug Development and Medicinal Chemistry

Bromo-benzothiophene esters are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they are high-value intermediates and building blocks for the synthesis of APIs.

-

Scaffolding for CNS Disorders : The benzothiophene core is present in several drugs targeting the central nervous system. A prominent example is Brexpiprazole , an atypical antipsychotic used to treat schizophrenia and depression. The synthesis of Brexpiprazole relies on intermediates derived from 4-bromobenzo[b]thiophene, highlighting the critical role of this specific building block. [4][5]

-

Anticancer Agents : The structural rigidity and synthetic tractability of the benzothiophene scaffold have made it a target for the development of novel anticancer agents. Derivatives have been designed as selective estrogen receptor covalent antagonists for breast cancer therapy, demonstrating the platform's utility in oncology. [6]

-

Antimicrobial Agents : Researchers have explored benzo[b]thiophene derivatives, including those synthesized from ester precursors, for their antimicrobial properties. New compounds have shown activity against multidrug-resistant bacteria like Staphylococcus aureus (MRSA), addressing a critical unmet need in medicine. [7]

-

Anti-inflammatory and Analgesic Agents : The scaffold has been investigated for its potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) and other agents for treating inflammatory conditions. [8] The value of the bromo-ester combination lies in its synthetic sequence: the bromine allows for a key bond-forming reaction (e.g., Suzuki coupling to install a complex side chain), while the ester can be subsequently modified (e.g., hydrolyzed to an acid or converted to an amide) to fine-tune the final molecule's properties for optimal efficacy and safety.

Conclusion

Bromo-benzothiophene esters represent a confluence of strategic functionalization, offering both a reactive center for molecular elaboration and a tunable group for property modulation. Their synthesis via robust methods like palladium-catalyzed cyclization provides reliable access to a diverse range of scaffolds. A thorough understanding of their physical characteristics, particularly their spectroscopic signatures, and their chemical reactivity in cross-coupling and ester modification reactions is essential for any scientist working in drug discovery. As the demand for novel, structurally complex, and highly specific therapeutics continues to grow, the utility of these versatile building blocks in crafting the medicines of the future is assured.

References

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Rossi, E., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.

-

Rossi, E., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. ACS Publications. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromobenzo[b]thiophene. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(b)thiophene, 3-bromo-. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-benzo[b]thiophene. Retrieved from [Link]

-

Doucet, H., et al. (2015). Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. Request PDF on ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromobenzothiophene sulfone. Retrieved from [Link]

-

Rossi, E., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route with β‐functionalized bromothiophene ester. Retrieved from [Link]

- Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

-

Hiebel, M. A., et al. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Retrieved from [Link]

-

Xiang, H., et al. (2021). Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities. PubMed. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Bromobenzo[b]thiophene | 5118-13-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

Discovery and history of benzothiophene carboxylates

An In-Depth Technical Guide to the Discovery and History of Benzothiophene Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of a key subclass: benzothiophene carboxylates. We trace the journey from the initial synthesis of the parent heterocycle to the development of sophisticated synthetic methodologies that enabled the creation of blockbuster drugs. By examining the causality behind key experimental choices and the evolution of synthetic strategies, this document offers field-proven insights into the structure-activity relationships and therapeutic applications that have established benzothiophene carboxylates as a cornerstone of modern drug discovery.

The Genesis of a Privileged Scaffold: Early Benzothiophene Chemistry

The story of benzothiophene carboxylates begins with the foundational chemistry of the parent benzothiophene ring system. Benzothiophene, an aromatic compound formed by the fusion of a benzene ring and a thiophene ring, exists in two isomeric forms: the stable benzo[b]thiophene and the less stable benzo[c]thiophene.[1] The vast majority of pharmacologically active compounds are derived from the benzo[b]thiophene core due to its greater stability and synthetic accessibility.[2]

Early syntheses in the late 19th and early 20th centuries focused on intramolecular cyclization of various aryl sulfides under harsh conditions, such as high temperatures.[1] A notable early synthesis of a substituted benzo[c]thiophene derivative, 1,3-diphenylbenzo[c]thiophene, was reported in 1922, although its structure was not correctly identified until 1937. These initial methods, while groundbreaking, were often limited in scope and yield, paving the way for more versatile and efficient approaches in the decades to follow.

The Advent of Benzothiophene Carboxylates: Key Synthetic Innovations

The introduction of a carboxylate group onto the benzothiophene scaffold was a critical step, providing a versatile chemical handle for further modification and for modulating interactions with biological targets. The development of synthetic routes to these compounds has been a continuous journey of innovation.

Foundational Methods: Nucleophilic Aromatic Substitution

One of the seminal, direct approaches to synthesizing benzothiophene-2-carboxylate esters was developed by J. R. Beck in 1972.[3][4] This method involves the reaction of a substituted o-nitrobenzaldehyde with a methyl thioglycolate, proceeding through a nucleophilic aromatic substitution of the nitro group. This pathway provided a direct and relatively straightforward route to the core structure, representing a significant advancement in the field.

Protocol: Synthesis of a Benzothiophene-2-Carboxylate via Nitro Displacement

This protocol is based on the principles described by Beck.[3][4]

Objective: To synthesize a methyl 2-benzothiophenecarboxylate derivative.

Materials:

-

2-Nitrobenzaldehyde derivative

-

Methyl thioglycolate

-

Sodium methoxide

-

Dimethylformamide (DMF)

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of sodium methoxide in anhydrous DMF, add methyl thioglycolate dropwise at room temperature under an inert atmosphere (e.g., Nitrogen).

-

After stirring for 15 minutes, add the 2-nitrobenzaldehyde derivative to the solution.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with 1N HCl to a pH of ~5-6.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired methyl benzothiophene-2-carboxylate.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials on TLC and the appearance of a new, less polar spot corresponding to the cyclized product. The final structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The expected outcome is the formation of the benzothiophene ring with the carboxylate ester at the 2-position.

The Transition Metal Revolution: Palladium, Gold, and Copper Catalysis

The late 20th and early 21st centuries saw the emergence of powerful transition-metal-catalyzed reactions that revolutionized the synthesis of complex heterocycles, including benzothiophene carboxylates.

-

Palladium-Catalyzed Reactions: Palladium catalysts have been instrumental in developing highly efficient syntheses. One elegant approach involves an oxidative cyclization-alkoxycarbonylation sequence of 2-(methylthio)phenylacetylenes under aerobic conditions, providing direct access to benzothiophene-3-carboxylates.[5] Other methods utilize palladium-catalyzed C-S coupling and C-H arylation to construct the ring system.[6]

-

Gold-Catalyzed Carbothiolation: Gold catalysts have enabled the atom-economic synthesis of 2,3-disubstituted benzothiophenes through the carbothiolation of α-alkoxy alkylortho-alkynyl phenyl sulfides.[2][6]

-

Copper-Catalyzed Cyclization: Copper iodide (CuI), often in the presence of a ligand like TMEDA, effectively catalyzes the annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide to yield 2-substituted benzothiophenes.[2][6]

These modern methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and higher yields, thereby accelerating the discovery of new derivatives for biological screening.

From Scaffold to Blockbuster: Benzothiophene Carboxylates in Medicine

The true significance of benzothiophene carboxylates lies in their profound impact on human health. The scaffold's unique electronic and steric properties allow it to serve as an effective mimic of endogenous structures or to bind with high affinity to specific biological targets.

Raloxifene: A Paradigm of Selective Receptor Modulation

The development of Raloxifene stands as a landmark achievement in medicinal chemistry.[7][8] As a selective estrogen receptor modulator (SERM), Raloxifene exhibits a remarkable tissue-specific profile: it acts as an estrogen agonist in bone (preventing osteoporosis) but as an estrogen antagonist in breast and uterine tissue (reducing cancer risk).[9][10] The benzothiophene core is critical to this activity.

The synthesis of Raloxifene has evolved through several generations.[10] A key synthetic step involves the Friedel-Crafts acylation of a 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene intermediate.[8] The structure-activity relationship (SAR) studies of Raloxifene and its analogs have been extensive, demonstrating that modifications to the benzothiophene core and its substituents can fine-tune receptor binding affinity and biological activity.[9][11] For instance, substitution at the C6 position of the benzothiophene ring has been explored to modulate activity and oxidative stability.[11]

// Connections edge [style=dashed, color="#4285F4", arrowhead=normal, arrowsize=0.7]; raloxifene -> A [ltail=cluster_Core]; raloxifene -> B [ltail=cluster_Core]; raloxifene -> C [ltail=cluster_Core]; raloxifene -> D [ltail=cluster_Core]; } dot Caption: Key Structure-Activity Relationships of the Raloxifene Scaffold.

Sertaconazole: A Unique Antifungal Mechanism

Sertaconazole is a broad-spectrum antifungal agent used to treat skin infections.[12][13] What distinguishes Sertaconazole from other imidazole antifungals is its benzothiophene ring.[14] While it shares the common mechanism of inhibiting ergosterol synthesis, the benzothiophene moiety confers a second, potent fungicidal action.[14] The benzothiophene ring, being a sulfur analog of the indole ring in tryptophan, is thought to mimic tryptophan and facilitate the formation of pores in the fungal cell membrane. This leads to a rapid loss of ATP and cell death.[14]

The synthesis of Sertaconazole typically involves the condensation of 1-(2,4-dichlorophenyl)-2-(1-imidazole)ethanol with a 3-halomethyl-7-chlorobenzothiophene derivative.[15][16]

| Drug | Therapeutic Class | Core Contribution of Benzothiophene |

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Rigid scaffold essential for tissue-selective ER binding and activity.[9] |

| Sertaconazole | Antifungal | Unique fungicidal mechanism by mimicking tryptophan to disrupt the fungal cell membrane.[14] |

| Zileuton | 5-Lipoxygenase Inhibitor (Anti-asthmatic) | Binds to the non-heme iron of the enzyme, essential for inhibitory activity.[2] |

| BTCP (Benzothiophenylcyclohexylpiperidine) | Dopamine Reuptake Inhibitor (Research Tool) | High-affinity ligand for the dopamine transporter (DAT).[2] |

Conclusion and Future Directions

The trajectory of benzothiophene carboxylates from laboratory curiosities to life-saving pharmaceuticals is a testament to the power of synthetic innovation and medicinal chemistry. Early, foundational syntheses provided the initial access to this scaffold, while the advent of transition-metal catalysis dramatically expanded the accessible chemical space, allowing for the fine-tuning of molecular properties. The commercial success of drugs like Raloxifene and Sertaconazole has cemented the benzothiophene core as a privileged structure in drug discovery.[17][18]

Looking ahead, research continues to focus on developing even more efficient, sustainable, and stereoselective synthetic methods. The inherent versatility of the benzothiophene carboxylate scaffold ensures its continued exploration for new therapeutic applications, targeting a wide range of diseases from cancer to neurodegenerative disorders.[19][20] The rich history of this compound class provides a robust foundation for future discoveries that will undoubtedly continue to advance human health.

References

-

Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. Vertex AI Search.7

-

Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. PubMed.9

-

Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Publications.11

-

Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective. Books Gateway.10

-

An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.17

-

Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. Semantic Scholar.3

-

AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. ijrpp.com.8

-

Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. PubMed.21

-

Synthesis method of Sertaconazole nitrate. Google Patents.12

-

Sertaconazole. Wikipedia.14

-